molecular formula C20H29N5O B4972698 N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide

N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide

Cat. No. B4972698
M. Wt: 355.5 g/mol
InChI Key: VUUBUFMDSYEXSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide, also known as AZD-2461, is a synthetic small molecule inhibitor of poly (ADP-ribose) polymerase (PARP). It is used in scientific research for its ability to selectively inhibit PARP activity, which plays a crucial role in DNA repair and cell survival.

Mechanism of Action

N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide selectively inhibits PARP activity by binding to the PARP catalytic domain, preventing the enzyme from repairing DNA damage. This leads to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells that rely on PARP-mediated DNA repair for survival.
Biochemical and Physiological Effects:
N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide has been shown to have potent anti-cancer activity in preclinical studies, particularly in tumors with defects in DNA repair pathways such as BRCA1/2 mutations. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. In addition, N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide in lab experiments is its high potency and selectivity for PARP inhibition. This allows for precise targeting of PARP activity and minimizes off-target effects. However, one limitation is that N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide may not be effective in all types of cancer, particularly those that do not rely on PARP-mediated DNA repair for survival.

Future Directions

There are several future directions for research on N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide. One area of interest is in combination therapy with other cancer treatments, such as chemotherapy and immunotherapy. Another direction is in identifying biomarkers that predict response to N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide, which could help to personalize cancer treatment. Additionally, there is ongoing research on developing more potent and selective PARP inhibitors, which could further improve the efficacy of PARP inhibition in cancer therapy.
Conclusion:
N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide is a promising small molecule inhibitor of PARP that has shown potent anti-cancer activity in preclinical studies. Its selective inhibition of PARP activity makes it a promising candidate for cancer therapy, particularly in tumors with defects in DNA repair pathways. Ongoing research on N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide and other PARP inhibitors could lead to improved cancer treatments in the future.

Synthesis Methods

The synthesis of N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide involves several steps, including the coupling of 2-aminonicotinic acid with 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid, followed by the addition of 1-azocanyl chloride and purification through column chromatography. The final product is obtained in high yield and purity, making it suitable for use in scientific research.

Scientific Research Applications

N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide is used in scientific research to study the role of PARP in DNA repair and cell survival. PARP is an enzyme that plays a crucial role in repairing DNA damage, and its inhibition can lead to cell death in cancer cells that rely on PARP-mediated DNA repair for survival. N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide has been shown to selectively inhibit PARP activity, making it a promising candidate for cancer therapy.

properties

IUPAC Name

N-[[2-(azocan-1-yl)pyridin-3-yl]methyl]-3-(1-methylpyrazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O/c1-24-16-17(14-23-24)9-10-19(26)22-15-18-8-7-11-21-20(18)25-12-5-3-2-4-6-13-25/h7-8,11,14,16H,2-6,9-10,12-13,15H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUBUFMDSYEXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCC(=O)NCC2=C(N=CC=C2)N3CCCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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